molecular formula C11H14N2O B1624136 2-Pyridin-2-yl-cyclohexanone oxime CAS No. 3297-68-5

2-Pyridin-2-yl-cyclohexanone oxime

Cat. No. B1624136
CAS RN: 3297-68-5
M. Wt: 190.24 g/mol
InChI Key: GVMAYKQRHPICEB-QBFSEMIESA-N
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Description

2-Pyridin-2-yl-cyclohexanone oxime, also known as PHO, is a chemical compound that has been extensively studied for its potential applications in scientific research. PHO is a versatile compound that has been used in a variety of fields, including medicinal chemistry, biochemistry, and neuroscience. In

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Spectral Analysis

The compound dipyridin-2-ylmethanone oxime, prepared from di-2-pyridyl ketone, showcases the importance of 2-Pyridin-2-yl-cyclohexanone oxime derivatives in structural chemistry. Its synthesis and characterization involve multiple spectroscopic techniques and X-ray diffraction, providing insights into its molecular structure and bonding. This work illustrates the compound's relevance in developing complex metal oxime complexes with potential applications in material science and coordination chemistry (Warad et al., 2018).

Heterogeneous Catalysis

Another application is in heterogeneous redox catalysis, where lead dioxide anodes are used to oxidize cyclohexanone oxime to nitroso compounds. This process highlights the compound's role in industrial chemistry, specifically in synthesizing nitroso compounds, which are valuable in organic synthesis and potentially in creating materials with novel properties (Beck & Gabriel, 1985).

Novel Compound Creation

Organocatalysis

The compound has been utilized in organocatalysis, demonstrating its efficacy in stereoselective Michael addition reactions. Such applications underscore its utility in organic synthesis, particularly in creating γ-nitro carbonyl compounds with high yield and stereoselectivity. This aspect is crucial for developing pharmaceuticals and fine chemicals with precise molecular configurations (Singh et al., 2013).

Metal Complex Synthesis

The unique structure of 2-Pyridin-2-yl-cyclohexanone oxime derivatives facilitates the formation of high-nuclearity metal oxime clusters. These clusters, like the Ni(II)8Dy(III)8 complex, have unusual metal topologies and demonstrate slow magnetization relaxation, indicative of single-molecule magnet (SMM) properties. Such findings are significant for the development of new materials for data storage and quantum computing applications (Papatriantafyllopoulou et al., 2010).

Safety And Hazards

Classified as flammable, harmful if swallowed, and may cause serious eye irritation. It is also harmful to aquatic life .

  • Future Directions

    • Further research could explore novel synthetic routes for 2-Pyridin-2-yl-cyclohexanone oxime, potentially integrating plasma and electrocatalysis .
    • Investigate its potential applications beyond Nylon 6 feedstock, considering its diverse biological and pharmaceutical activities .
  • properties

    IUPAC Name

    (NZ)-N-(2-pyridin-2-ylcyclohexylidene)hydroxylamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14N2O/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h3-4,6,8-9,14H,1-2,5,7H2/b13-11-
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GVMAYKQRHPICEB-QBFSEMIESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(=NO)C(C1)C2=CC=CC=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CC/C(=N/O)/C(C1)C2=CC=CC=N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14N2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20420741
    Record name N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20420741
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    190.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Pyridin-2-yl-cyclohexanone oxime

    CAS RN

    3297-68-5
    Record name N-[2-(Pyridin-2-yl)cyclohexylidene]hydroxylamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20420741
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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